1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide
Description
1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide is an organic compound that belongs to the class of imine oxides. This compound is characterized by the presence of a phenyl group attached to a pentenyl chain, which is further connected to a methanimine oxide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-3-14-18(2,17-12-8-5-9-13-17)19(20)15-16-10-6-4-7-11-16/h3-13,15H,1,14H2,2H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGLJLNLDITXNA-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=CC=C1)[N+](=CC2=CC=CC=C2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC=C)(C1=CC=CC=C1)/[N+](=C/C2=CC=CC=C2)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide typically involves the reaction of 1-phenylpent-4-en-2-ol with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the imine oxide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of more complex oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. The exact molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide can be compared with other similar compounds, such as:
1-phenyl-N-(2-phenylethyl)methanimine: This compound has a similar structure but lacks the pentenyl chain.
1-phenyl-N-(benzothiazol-2-yl)methanimine: This compound contains a benzothiazole group instead of the pentenyl chain.
1-phenyl-N-(2-phenylprop-1-enyl)methanimine: This compound has a prop-1-enyl chain instead of the pentenyl chain.
The uniqueness of 1-phenyl-N-(2-phenylpent-4-en-2-yl)methanimine oxide lies in its specific structure, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
